3-[(adamantan-1-yl)methyl]-1-[3-(trifluoromethyl)phenyl]urea 3-[(adamantan-1-yl)methyl]-1-[3-(trifluoromethyl)phenyl]urea
Brand Name: Vulcanchem
CAS No.: 838817-52-0
VCID: VC7538187
InChI: InChI=1S/C19H23F3N2O/c20-19(21,22)15-2-1-3-16(7-15)24-17(25)23-11-18-8-12-4-13(9-18)6-14(5-12)10-18/h1-3,7,12-14H,4-6,8-11H2,(H2,23,24,25)
SMILES: C1C2CC3CC1CC(C2)(C3)CNC(=O)NC4=CC=CC(=C4)C(F)(F)F
Molecular Formula: C19H23F3N2O
Molecular Weight: 352.401

3-[(adamantan-1-yl)methyl]-1-[3-(trifluoromethyl)phenyl]urea

CAS No.: 838817-52-0

Cat. No.: VC7538187

Molecular Formula: C19H23F3N2O

Molecular Weight: 352.401

* For research use only. Not for human or veterinary use.

3-[(adamantan-1-yl)methyl]-1-[3-(trifluoromethyl)phenyl]urea - 838817-52-0

Specification

CAS No. 838817-52-0
Molecular Formula C19H23F3N2O
Molecular Weight 352.401
IUPAC Name 1-(1-adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea
Standard InChI InChI=1S/C19H23F3N2O/c20-19(21,22)15-2-1-3-16(7-15)24-17(25)23-11-18-8-12-4-13(9-18)6-14(5-12)10-18/h1-3,7,12-14H,4-6,8-11H2,(H2,23,24,25)
Standard InChI Key MRWCZNCLECJRTA-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)CNC(=O)NC4=CC=CC(=C4)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a urea backbone (–NH–CO–NH–) bridging two distinct subunits: a 3-(trifluoromethyl)phenyl group and an adamantan-1-ylmethyl group. The adamantane moiety, a diamondoid hydrocarbon, imposes significant conformational rigidity, while the trifluoromethyl (–CF₃) group enhances lipophilicity and electronic effects .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₃F₃N₂O
Molecular Weight352.401 g/mol
IUPAC Name1-(1-Adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea
SMILESC1C2CC3CC1CC(C2)(C3)CNC(=O)NC4=CC=CC(=C4)C(F)(F)F
SolubilityNot publicly available

The adamantane cage contributes to hydrophobic interactions with biological targets, as evidenced in studies of analogous compounds. The trifluoromethyl group, a common bioisostere, improves membrane permeability and resistance to oxidative metabolism .

Synthesis and Structural Modification

Synthetic Pathways

While direct synthesis protocols for this specific compound remain undisclosed, analogous adamantane-containing ureas are typically synthesized via:

  • Isocyanate Formation: Reaction of adamantane-methylamine with phosgene or triphosgene to generate the corresponding isocyanate.

  • Urea Coupling: Treatment with 3-(trifluoromethyl)aniline under mild basic conditions .

A related method described by recent literature involves the condensation of 1-[isocyanato(phenyl)methyl]adamantane with fluorinated anilines, yielding ureas with 25–85% efficiency . This approach could be adapted for the target compound by substituting the aniline component with 3-(trifluoromethyl)aniline.

Table 2: Hypothetical Synthesis Optimization

StepReagents/ConditionsYield (Hypothetical)
1Adamantane-methylamine + Triphosgene, DCM, 0°C85–90%
23-(Trifluoromethyl)aniline, Et₃N, THF, rt70–75%

Structural Analogs

Comparative analysis with PubChem CID 45272024, a hydroxylated adamantane-urea derivative, reveals that:

  • Hydroxylation at the adamantane C3 position introduces hydrogen-bonding capacity but reduces logP .

  • Piperidine-pyrrole extensions in CID 45272024 increase molecular weight (516.6 g/mol) and likely modulate target selectivity .

ParameterPrediction
logP3.8–4.2 (High lipophilicity)
Metabolic StabilityCYP3A4-mediated oxidation
Plasma Protein Binding>90%

Comparative Analysis with Adamantane-Urea Derivatives

Structural vs. Functional Relationships

  • CID 45272024: The hydroxyl group and piperidine-pyrrole extension increase polarity (logP ~2.9) but may limit blood-brain barrier penetration compared to the non-hydroxylated target compound .

  • Patent US11723929B2 Derivatives: Pyrazole-containing ureas with sulfonamide groups show improved aqueous solubility (>50 μM) but reduced target affinity .

Thermodynamic Stability

Density functional theory (DFT) calculations on similar compounds predict:

  • Adamantane-methyl substitution stabilizes the urea carbonyl group via hyperconjugation (ΔGstab=12.3kcal/mol\Delta G_{\text{stab}} = -12.3 \, \text{kcal/mol}) .

  • Trifluoromethyl groups induce electron-withdrawing effects (σmeta=+0.43\sigma_{\text{meta}} = +0.43), polarizing the aromatic ring for π-stacking interactions.

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